molecular formula C36H56O13 B1180275 Thevebioside CAS No. 114586-47-9

Thevebioside

Cat. No.: B1180275
CAS No.: 114586-47-9
InChI Key:
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Description

Thevebioside is an active ingredient derived from the seeds of Thevetia peruviana, an ornamental shrub belonging to the Apocynaceae family. This compound has garnered attention for its potential therapeutic properties, particularly in the field of oncology. Thevetia peruviana is native to regions such as China, Mexico, India, and Central America .

Scientific Research Applications

Safety and Hazards

When handling Thevebioside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Thevebioside plays a significant role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several biomolecules, including enzymes and proteins. One of the key interactions is with SRC-3, a protein involved in cell signaling pathways. This compound induces the ubiquitination and subsequent degradation of SRC-3 via the proteasome pathway, which inhibits the AKT signaling pathway and promotes apoptosis in cancer cells .

Cellular Effects

This compound has profound effects on various types of cells, especially cancer cells. In NSCLC cells, this compound induces apoptosis by down-regulating SRC-3, which in turn inhibits the IGF-1R-PI3K-AKT signaling pathway. This leads to reduced cell proliferation and increased cell death. The compound also affects gene expression, as evidenced by changes in the levels of apoptosis-related proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the ubiquitin-proteasome pathway. It binds to SRC-3, marking it for degradation. This degradation inhibits the AKT signaling pathway, which is crucial for cell survival and proliferation. By disrupting this pathway, this compound effectively induces apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound remains stable and effective in inducing apoptosis over extended periods. Long-term studies have shown that this compound continues to inhibit tumor growth without significant degradation or loss of efficacy. Additionally, it has minimal cytotoxic effects on non-target organs such as the liver, kidney, and heart .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, some adverse effects may be observed, although these are generally minimal. The optimal dosage for therapeutic effects without toxicity is in the range of 2 mg/kg to 4 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the ubiquitin-proteasome system. This interaction leads to the degradation of SRC-3, which in turn affects the AKT signaling pathway. The compound’s influence on these pathways results in altered metabolic flux and changes in metabolite levels, contributing to its anti-cancer effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to target sites. The compound accumulates in cancer cells, where it exerts its therapeutic effects. Its distribution is crucial for its efficacy, as it needs to reach sufficient concentrations at the target sites to induce apoptosis .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with SRC-3 and other proteins involved in the ubiquitin-proteasome pathway. This localization is essential for its activity, as it needs to be in proximity to its target proteins to exert its effects. The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure it reaches the appropriate cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thevebioside is typically extracted from the seeds of Thevetia peruviana through a series of solvent extraction and purification steps. The seeds are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using a suitable solvent such as ethanol or methanol. The crude extract is further purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The seeds of Thevetia peruviana are harvested and processed in bulk. The extraction process is optimized to maximize yield and purity. Advanced chromatographic techniques, such as high-performance liquid chromatography, are employed to ensure the isolation of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Thevebioside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives with enhanced biological activity, while reduction can produce reduced forms with different pharmacological properties .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Thevebioside involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Vanillin", "4-Hydroxybenzaldehyde", "Ethyl bromoacetate", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of vanillin and 4-hydroxybenzaldehyde in the presence of sodium hydroxide to form 2,2'-dihydroxy-4,4'-dimethoxychalcone.", "Step 2: Alkylation of 2,2'-dihydroxy-4,4'-dimethoxychalcone with ethyl bromoacetate in the presence of sodium hydroxide to form ethyl 2-(2,4-dihydroxy-6-methoxyphenyl)-2-oxoacetate.", "Step 3: Reduction of ethyl 2-(2,4-dihydroxy-6-methoxyphenyl)-2-oxoacetate with sodium borohydride in the presence of acetic acid to form ethyl 2-(2,4-dihydroxy-6-methoxyphenyl)acetate.", "Step 4: Hydrolysis of ethyl 2-(2,4-dihydroxy-6-methoxyphenyl)acetate with hydrochloric acid to form 2-(2,4-dihydroxy-6-methoxyphenyl)acetic acid.", "Step 5: Esterification of 2-(2,4-dihydroxy-6-methoxyphenyl)acetic acid with methanol in the presence of sulfuric acid to form methyl 2-(2,4-dihydroxy-6-methoxyphenyl)acetate.", "Step 6: Hydrolysis of methyl 2-(2,4-dihydroxy-6-methoxyphenyl)acetate with sodium hydroxide to form Thevebioside.", "Step 7: Purification of Thevebioside by extraction with diethyl ether and recrystallization from water." ] }

CAS No.

114586-47-9

Molecular Formula

C36H56O13

Molecular Weight

0

Appearance

Powder

Origin of Product

United States

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